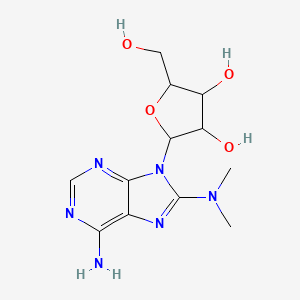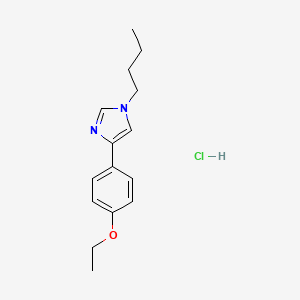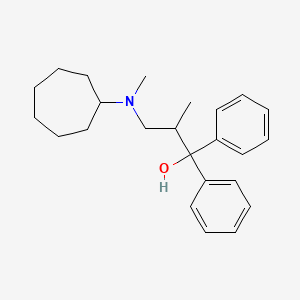
alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol is a complex organic compound that belongs to the class of alpha-amino ketones This compound is characterized by its unique structure, which includes a cycloheptylmethylamino group and a benzhydrol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol typically involves multi-step organic reactions. One common method includes the reaction of cycloheptylmethylamine with an appropriate alpha-hydroxy ketone under controlled conditions. The reaction may require the use of catalysts such as ruthenium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as refluxing with silica gel as a catalyst in methanol or using deep eutectic solvents have been reported to selectively produce the desired products with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: These compounds also exhibit unique chemical properties and are used in various applications.
Eigenschaften
CAS-Nummer |
4082-38-6 |
|---|---|
Molekularformel |
C24H33NO |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
3-[cycloheptyl(methyl)amino]-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C24H33NO/c1-20(19-25(2)23-17-11-3-4-12-18-23)24(26,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,20,23,26H,3-4,11-12,17-19H2,1-2H3 |
InChI-Schlüssel |
OXTQHELIHQKFDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C1CCCCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



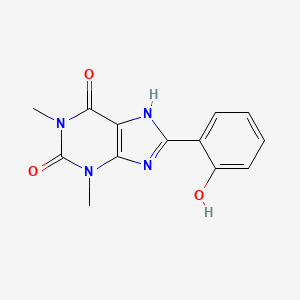

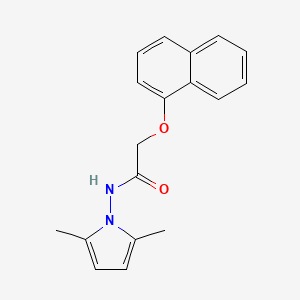


![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)

![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)
